![molecular formula C12H24N2O4S B7057336 1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide](/img/structure/B7057336.png)
1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C12H24N2O4S and its molecular weight is 292.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide involves multi-step organic reactions. Initially, a suitable pyrrolidine derivative is prepared, followed by the introduction of the butylsulfonyl group under sulfonylation conditions. The final step typically involves the formation of the carboxamide group through amidation using hydroxypropylamine. Each step requires precise control over reaction conditions to ensure the correct stereochemistry and functionalization of the molecule.
Industrial Production Methods: For large-scale production, continuous flow synthesis is often adopted to enhance efficiency and yield. This method employs automated systems to carry out the reactions sequentially, maintaining optimal conditions throughout. Industrial synthesis also involves rigorous purification steps, including chromatography and crystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide can undergo various types of reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The butylsulfonyl group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
For oxidation: Jones reagent or potassium permanganate under acidic conditions.
For reduction: Lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
For substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation yields a ketone derivative, while reduction forms an amine derivative.
Scientific Research Applications
1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide has a broad spectrum of applications in scientific research:
In chemistry, it serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
In biology, it is utilized in studying enzyme inhibition, particularly in pathways involving sulfonyl and amide functionalities.
In medicine, it shows potential as a drug candidate, particularly in targeting diseases involving protein misfolding and aggregation.
In industry, it is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets and pathways:
The hydroxypropyl group can engage in hydrogen bonding, enhancing its binding affinity to target proteins or enzymes.
The butylsulfonyl group is known to act as a pharmacophore, inhibiting enzymatic activity by mimicking natural substrates.
The pyrrolidine ring confers stability and rigidity to the molecule, facilitating its interaction with biological macromolecules.
Comparison with Similar Compounds
1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide is unique in its specific functional groups and stereochemistry. Compared to other similar compounds, it offers distinctive advantages:
Enhanced binding affinity due to its specific substituents.
Greater stability under physiological conditions.
Unique pharmacological profile, making it suitable for targeting specific pathways.
List of Similar Compounds:
N-sulfonyl pyrrolidine derivatives with different alkyl chains.
Hydroxypropyl-substituted carboxamides.
Analogues with varying stereochemistry around the pyrrolidine ring.
Properties
IUPAC Name |
1-butylsulfonyl-N-[(2S)-2-hydroxypropyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4S/c1-3-4-8-19(17,18)14-7-5-6-11(14)12(16)13-9-10(2)15/h10-11,15H,3-9H2,1-2H3,(H,13,16)/t10-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDZIXCJIQSXAD-VUWPPUDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1C(=O)NCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N1CCCC1C(=O)NC[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(5-Chlorothiophen-2-yl)methyl]-3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1,1-dioxide](/img/structure/B7057254.png)
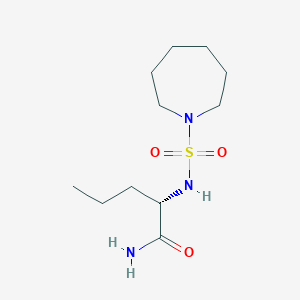
![4-[(1-Methylimidazol-2-yl)methyl]-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B7057261.png)
![4-[2-(2-Ethylsulfanylethyl)pyrazol-3-yl]pyridine](/img/structure/B7057263.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-enylthiolan-3-amine](/img/structure/B7057265.png)
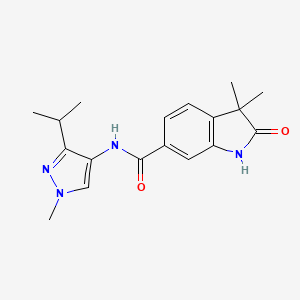
![7-(Furan-2-ylsulfonyl)-3-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7057279.png)
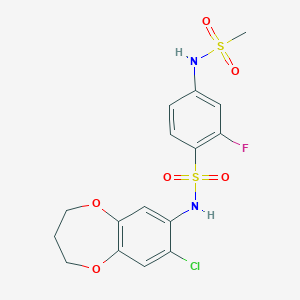
![2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7057299.png)
![7-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7057309.png)
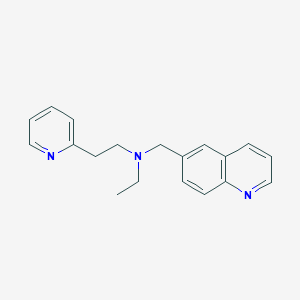
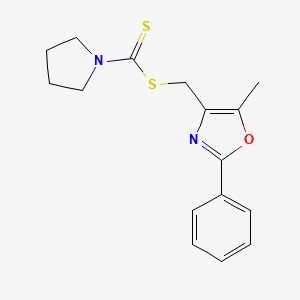
![1-methyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzotriazole-5-carboxamide](/img/structure/B7057322.png)
![N-[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7057337.png)
